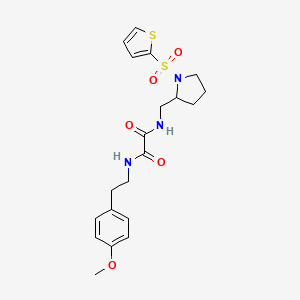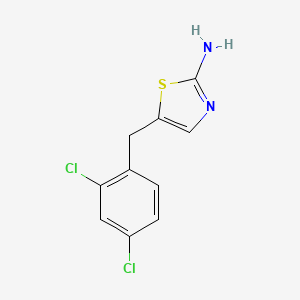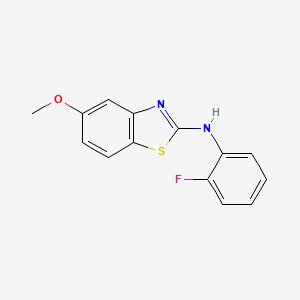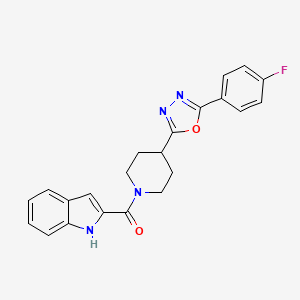![molecular formula C17H14ClN3O2 B2722066 N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1031993-17-5](/img/structure/B2722066.png)
N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a useful research compound. Its molecular formula is C17H14ClN3O2 and its molecular weight is 327.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Applications
A study highlighted the therapeutic efficacy of a novel anilidoquinoline derivative, closely related to the compound , in treating Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects in vitro, leading to a notable reduction in viral load and an increase in survival rates in infected mice (Ghosh et al., 2008).
Antitumor Activity
Several studies have explored the antitumor potential of quinazolinone derivatives. For instance, a series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, with certain compounds being significantly more potent than the positive control 5-FU (Al-Suwaidan et al., 2016). Another study synthesized quinazolinyl acetamides and evaluated their analgesic, anti-inflammatory, and ulcerogenic index activities, identifying compounds with potent activities and mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Antimicrobial Agents
The synthesis and characterization of new quinazolines as potential antimicrobial agents revealed their effectiveness against various bacterial and fungal strains, highlighting the potential of quinazolinone derivatives in addressing antimicrobial resistance (Desai et al., 2007).
Neuroinflammation Imaging
For PET imaging of the 18-kDa translocator protein (TSPO), a marker of neuroinflammation, 11C-ER176, a radioligand derivative closely related to the compound of interest, showed little sensitivity to the rs6971 polymorphism in vitro and demonstrated high specific binding in the monkey brain. This suggests its potential utility in neuroinflammation imaging across different genetic backgrounds in humans (Ikawa et al., 2017).
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-19-15-8-3-2-7-14(15)17(20-11)23-10-16(22)21-13-6-4-5-12(18)9-13/h2-9H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZCQIWVNLVTGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2721983.png)

![2-[4-(4-nitrophenyl)piperazino]ethyl N-phenylcarbamate](/img/structure/B2721986.png)
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2721989.png)


![3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2721994.png)

![(E)-2-(benzylsulfonyl)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2721999.png)
![3-[2-(But-2-ynoylamino)ethyl]-N,N-dimethylbenzamide](/img/structure/B2722000.png)
![8-(2-((4-bromophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2722004.png)


![4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B2722007.png)
